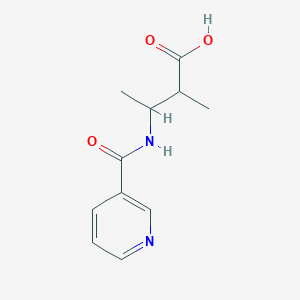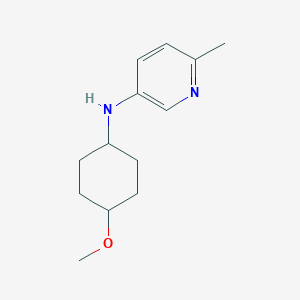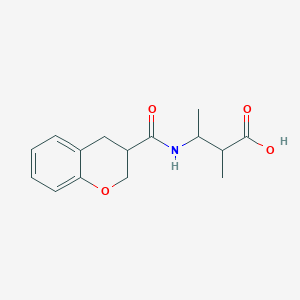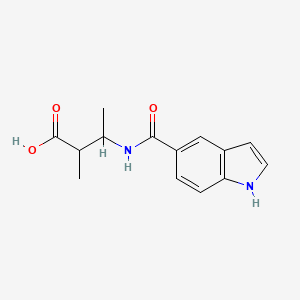
2-Methyl-3-(pyridine-3-carbonylamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(pyridine-3-carbonylamino)butanoic acid, also known as MPB or A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have beneficial effects on metabolic disorders such as obesity, type 2 diabetes, and cardiovascular disease.
Wirkmechanismus
2-Methyl-3-(pyridine-3-carbonylamino)butanoic acid activates AMPK by binding to its regulatory subunit, leading to a conformational change that allows AMPK to be phosphorylated by upstream kinases. This phosphorylation activates AMPK, which then phosphorylates downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4. The activation of these targets leads to an increase in glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects
2-Methyl-3-(pyridine-3-carbonylamino)butanoic acid has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-Methyl-3-(pyridine-3-carbonylamino)butanoic acid increases glucose uptake and fatty acid oxidation in skeletal muscle and adipocytes. In vivo studies have shown that 2-Methyl-3-(pyridine-3-carbonylamino)butanoic acid improves glucose tolerance, insulin sensitivity, and lipid metabolism in animal models of obesity and type 2 diabetes. 2-Methyl-3-(pyridine-3-carbonylamino)butanoic acid has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Methyl-3-(pyridine-3-carbonylamino)butanoic acid in lab experiments is its specificity for AMPK activation. Unlike other activators of AMPK, such as AICAR and metformin, 2-Methyl-3-(pyridine-3-carbonylamino)butanoic acid does not activate other kinases or affect cellular energy levels. However, one limitation of using 2-Methyl-3-(pyridine-3-carbonylamino)butanoic acid is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the synthesis of 2-Methyl-3-(pyridine-3-carbonylamino)butanoic acid is complex and yields are relatively low, which can limit its availability for research purposes.
Zukünftige Richtungen
Future research on 2-Methyl-3-(pyridine-3-carbonylamino)butanoic acid could focus on its potential therapeutic applications in metabolic disorders such as obesity, type 2 diabetes, and cardiovascular disease. Additionally, studies could investigate the effects of 2-Methyl-3-(pyridine-3-carbonylamino)butanoic acid on other physiological systems, such as the immune system and the central nervous system. The development of more efficient synthesis methods for 2-Methyl-3-(pyridine-3-carbonylamino)butanoic acid could also increase its availability for research purposes.
Synthesemethoden
The synthesis of 2-Methyl-3-(pyridine-3-carbonylamino)butanoic acid involves several steps, starting with the reaction of 3-pyridinecarboxylic acid with 2-methyl-3-oxobutanoic acid in the presence of thionyl chloride and dimethylformamide to yield 2-methyl-3-(pyridine-3-carbonyl)butanoic acid. This intermediate is then coupled with 2-aminoacetophenone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide to form the final product, 2-Methyl-3-(pyridine-3-carbonylamino)butanoic acid. The yield of this synthesis method is approximately 40%.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(pyridine-3-carbonylamino)butanoic acid has been extensively studied for its potential therapeutic applications in metabolic disorders. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle, liver, and adipose tissue. 2-Methyl-3-(pyridine-3-carbonylamino)butanoic acid also activates fatty acid oxidation and inhibits lipogenesis, leading to a decrease in lipid accumulation in liver and adipose tissue. Additionally, 2-Methyl-3-(pyridine-3-carbonylamino)butanoic acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
2-methyl-3-(pyridine-3-carbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7(11(15)16)8(2)13-10(14)9-4-3-5-12-6-9/h3-8H,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFWUHDZZCCHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)NC(=O)C1=CN=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(pyridine-3-carbonylamino)butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-bromothiophen-2-yl)methyl]-4-methoxycyclohexan-1-amine](/img/structure/B6631471.png)


![N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B6631482.png)
![2-[(1-methyltriazol-4-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol](/img/structure/B6631485.png)
![N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine](/img/structure/B6631498.png)
![N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide](/img/structure/B6631502.png)
![(5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B6631507.png)
![3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6631523.png)
![3-[[2-(1-Adamantyl)acetyl]amino]-2-methylbutanoic acid](/img/structure/B6631527.png)


![3-[(5-Chloropyridine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631555.png)
![2-Methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid](/img/structure/B6631563.png)